methyl 3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4S2/c1-14-8-10-16(11-9-14)18-13-28-20(22(24)27-3)21(18)29(25,26)23-15(2)12-17-6-4-5-7-19(17)23/h4-11,13,15H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKRRFZNYAHPEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=C(SC=C3C4=CC=C(C=C4)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a complex organic compound with significant potential for various biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a thiophene ring, a sulfonyl group, and a methoxycarbonyl group. Its molecular formula is C₁₆H₁₈N₂O₄S, and it exhibits unique structural features that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₂O₄S |
| Molecular Weight | 318.39 g/mol |
| Functional Groups | Thiophene, Sulfonyl |
| Solubility | Soluble in organic solvents |
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against several pathogens. In vitro tests have shown effectiveness against strains of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 0.5 to 2.0 μg/mL .
- Dopamine Receptor Modulation : The compound may act as a selective agonist for dopamine receptors, particularly the D3 subtype. Studies have demonstrated its ability to activate D3 receptors with an effective concentration (EC50) in the nanomolar range .
- Anti-inflammatory Effects : There is evidence suggesting that it may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines in cell models .
The biological mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : Interactions with key enzymes involved in metabolic pathways have been proposed, which may alter cellular signaling and growth processes.
- Receptor Interaction : Its ability to bind selectively to dopamine receptors suggests a mechanism for modulating neurotransmitter activity, which could have implications for neurological disorders.
- Cell Signaling Pathways : The compound appears to influence various signaling pathways related to apoptosis and cell proliferation, further indicating its potential therapeutic applications .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Evaluation : In vitro studies conducted on derivatives of the compound showed significant antimicrobial activity against multiple bacterial strains. The most effective derivative had an MIC value of 0.22 μg/mL against Staphylococcus aureus .
- Dopamine Receptor Activity : A study focused on identifying novel D3 dopamine receptor agonists highlighted the compound's selective action on D3 receptors with an EC50 value of approximately 278 nM, indicating strong receptor affinity compared to other tested compounds .
- Anti-inflammatory Studies : Research demonstrated that this compound could significantly reduce the secretion of inflammatory cytokines in human cell lines exposed to inflammatory stimuli, suggesting its potential as an anti-inflammatory agent .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with indole and thiophene structures exhibit promising anticancer properties. Methyl 3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate has been evaluated for its potential to inhibit tumor growth.
Case Study: In Vitro Studies
In vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and the modulation of apoptotic proteins, suggesting its role as a potential chemotherapeutic agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Caspase activation |
| A549 (Lung) | 15.3 | Apoptosis induction |
| HeLa (Cervical) | 10.8 | Modulation of Bcl-2 family proteins |
Antimicrobial Activity
The compound has also shown antimicrobial properties against a range of pathogens, including bacteria and fungi.
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial effects, the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Case Study: OLED Performance
Research on OLEDs incorporating this compound revealed improved efficiency and stability compared to traditional materials. The compound's ability to facilitate charge transport was a key factor in enhancing device performance.
| Parameter | Value |
|---|---|
| Maximum Luminance | 1500 cd/m² |
| Turn-On Voltage | 3.5 V |
| Device Lifetime | >1000 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
